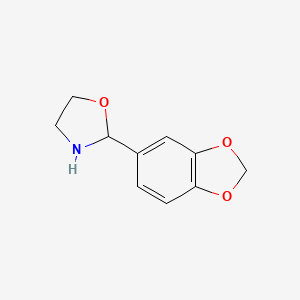
2-(2H-1,3-Benzodioxol-5-yl)-1,3-oxazolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2H-1,3-Benzodioxol-5-yl)-1,3-oxazolidine is a chemical compound that belongs to the class of oxazolidines, which are five-membered heterocyclic compounds containing both nitrogen and oxygen atoms. The benzodioxole moiety in its structure is a common motif in various natural and synthetic compounds, known for its biological activity and versatility in chemical synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2H-1,3-Benzodioxol-5-yl)-1,3-oxazolidine typically involves the reaction of 1,3-benzodioxole derivatives with oxazolidine precursors under specific conditions. One common method includes the condensation of 1,3-benzodioxole-5-carboxaldehyde with an amino alcohol in the presence of an acid catalyst. The reaction is usually carried out in an organic solvent such as toluene or ethanol at elevated temperatures to facilitate the formation of the oxazolidine ring.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-(2H-1,3-Benzodioxol-5-yl)-1,3-oxazolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxazolidine ring to more saturated heterocycles.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzodioxole ring, leading to a variety of functionalized derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions include various substituted oxazolidines, oxazolidinones, and functionalized benzodioxole derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(2H-1,3-Benzodioxol-5-yl)-1,3-oxazolidine has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its use in drug development, particularly for its ability to interact with biological targets.
Industry: It is used in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2H-1,3-Benzodioxol-5-yl)-1,3-oxazolidine involves its interaction with molecular targets such as enzymes and receptors. The benzodioxole moiety can engage in π-π interactions and hydrogen bonding, while the oxazolidine ring can form covalent bonds with nucleophilic sites on proteins. These interactions can modulate the activity of biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(2H-1,3-Benzodioxol-5-yl)-1,3-benzothiazole
- 2-(6-benzoyl-2H-1,3-benzodioxol-5-yl)acetic acid
- 2-amino-3-(2H-1,3-benzodioxol-5-yl)propanoic acid
Uniqueness
2-(2H-1,3-Benzodioxol-5-yl)-1,3-oxazolidine is unique due to its combination of the benzodioxole and oxazolidine moieties, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
64181-31-3 |
|---|---|
Molecular Formula |
C10H11NO3 |
Molecular Weight |
193.20 g/mol |
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-1,3-oxazolidine |
InChI |
InChI=1S/C10H11NO3/c1-2-8-9(14-6-13-8)5-7(1)10-11-3-4-12-10/h1-2,5,10-11H,3-4,6H2 |
InChI Key |
GUADOUHDTOMTOH-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(N1)C2=CC3=C(C=C2)OCO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















